2-(3-fluoro-4-methylphenyl)propan-2-ol
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Overview
Description
2-(3-fluoro-4-methylphenyl)propan-2-ol is an organic compound with the molecular formula C10H13FO and a molecular weight of 168.21 g/mol . It is a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom that is also bonded to two other carbon atoms. This compound is used primarily in research and development settings, particularly in the pharmaceutical industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-fluoro-4-methylphenyl)propan-2-ol typically involves the reaction of 3-fluoro-4-methylbenzaldehyde with a suitable reducing agent. One common method is the reduction of the aldehyde group to an alcohol using sodium borohydride (NaBH4) in an alcohol solvent such as methanol or ethanol . The reaction is usually carried out at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and efficient methods. Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas pressure is a common approach. This method offers high yields and can be easily scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-(3-fluoro-4-methylphenyl)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents such as chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be further reduced to the corresponding alkane using strong reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed
Oxidation: 2-(3-fluoro-4-methylphenyl)propan-2-one.
Reduction: 2-(3-fluoro-4-methylphenyl)propane.
Substitution: 2-(3-fluoro-4-methylphenyl)propan-2-yl chloride.
Scientific Research Applications
2-(3-fluoro-4-methylphenyl)propan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions involving alcohols.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly those targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(3-fluoro-4-methylphenyl)propan-2-ol involves its interaction with specific molecular targets. As a secondary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the fluorine atom can engage in unique interactions due to its high electronegativity, potentially affecting the compound’s reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
2-(3-fluoro-4-methylphenyl)ethanol: Similar structure but with an ethyl group instead of a propyl group.
2-(3-fluoro-4-methylphenyl)propan-1-ol: Similar structure but with the hydroxyl group attached to the primary carbon.
2-(4-fluoro-3-methylphenyl)propan-2-ol: Similar structure but with the fluorine and methyl groups swapped positions.
Uniqueness
2-(3-fluoro-4-methylphenyl)propan-2-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a fluorine atom and a methyl group on the aromatic ring can affect the compound’s electronic properties, making it distinct from other similar compounds .
Properties
IUPAC Name |
2-(3-fluoro-4-methylphenyl)propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FO/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4-6,12H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYCHCQKJPTKKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C)(C)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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